3-chloro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
This compound, 3-chloro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, has a molecular formula of C13H18ClNO4S and an average mass of 319.804 Da . It is structurally similar to certain pharmaceutical intermediate compounds used in the preparation of drugs like Venetoclax .
Molecular Structure Analysis
The molecular structure of this compound includes a benzenesulfonamide core with a 3-chloro-4-methoxy substitution and a tetrahydro-2H-pyran-4-ylmethyl group attached to the nitrogen of the sulfonamide . This structure suggests potential for interesting chemical properties and reactivity.Scientific Research Applications
Photodynamic Therapy Applications
One study introduces new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their potential in photodynamic therapy due to their high singlet oxygen quantum yield. These compounds are highlighted for their excellent fluorescence properties, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and Enzyme Inhibition
Another study synthesizes new benzenesulfonamides displaying significant cytotoxic activities and strong inhibition against human carbonic anhydrase isoforms, which are crucial for further anti-tumor activity investigations (Gul et al., 2016).
Herbicide Selectivity and Metabolism
Research on chlorsulfuron, a compound with a benzenesulfonamide group, demonstrates its selectivity as a postemergence herbicide for small grains, attributed to the ability of crop plants to metabolize the herbicide into a non-active product, showcasing a significant biological basis for selectivity in agricultural applications (Sweetser, Schow, & Hutchison, 1982).
Anticancer Properties
The synthesis and bioactivity studies of benzenesulfonamide derivatives provide insights into their potential use as anticancer agents, with certain compounds showing promising cytotoxic and tumor-selectivity properties. This suggests their applicability in developing novel anticancer therapies (Gul et al., 2016).
Cognitive Enhancing Properties
SB-399885, a sulfonamide derivative, demonstrates potent, selective 5-HT6 receptor antagonist properties with cognitive-enhancing effects in animal models. This indicates its potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S2/c1-24-18-8-7-16(13-17(18)20)27(22,23)21-14-19(9-11-25-12-10-19)26-15-5-3-2-4-6-15/h2-8,13,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIKHMZQMZQSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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